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Compound of Interest

Compound Name: Formyl radical

Cat. No.: B1212396 Get Quote

For researchers, scientists, and drug development professionals, an accurate theoretical

description of reactive intermediates like the formyl radical (HCO) is crucial for understanding

and predicting chemical reactivity. This guide provides an objective comparison of various

computational methods for determining the structural and vibrational properties of the formyl
radical, supported by experimental data.

The formyl radical is a key intermediate in combustion and atmospheric chemistry. Its simple

triatomic structure makes it an excellent benchmark system for evaluating the performance of

computational methods. This guide focuses on the accuracy of widely used quantum chemical

methods, including Coupled Cluster (CC) and Density Functional Theory (DFT), in reproducing

experimentally determined properties of HCO.

Data Presentation: Structural and Vibrational
Properties
The performance of different computational methods in predicting the equilibrium geometry and

vibrational frequencies of the formyl radical is summarized in the tables below. The accuracy

of each method is assessed by comparison with experimental values.

Table 1: Comparison of Calculated and Experimental Equilibrium Geometries for the Formyl
Radical (HCO)
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Method
C-H Bond Length
(Å)

C-O Bond Length
(Å)

H-C-O Bond Angle
(°)

Experimental 1.080[1] 1.198[1] 119.5[1]

CCSD(T)/aug-cc-

pCVQZ
1.117 (CBS estimate) 1.174 (CBS estimate) 124.6 (CBS estimate)

MRCI+Q/vqz 1.8610 1.1366 117.21

*CBS: Complete Basis Set. The CCSD(T) values are extrapolated to the complete basis set

limit to provide a high-level theoretical benchmark.[2]

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for the Formyl
Radical (HCO) (in cm⁻¹)

Method ν₁ (C-H stretch) ν₂ (C=O stretch) ν₃ (H-C-O bend)

Experimental 2434[1] 1868[1] 1081[1]

CCSD(T)/aug-cc-

pCVQZ (Harmonic)
- - -

CASPT2

(Anharmonic)
- - -

B3LYP/6-31G(d) 2661.74 1946.66 1131.04[3]

Note: The theoretical vibrational frequencies are often calculated within the harmonic

approximation. For a more direct comparison with experimental fundamental frequencies,

anharmonic corrections are necessary. The CASPT2 method is a multiconfigurational

perturbative approach that can provide accurate vibrational frequencies.[4]

Experimental Protocols
A brief overview of the key experimental techniques used to determine the properties of the

formyl radical is provided below.
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Matrix-Isolation Fourier Transform Infrared (FTIR)
Spectroscopy
This technique involves trapping the formyl radical in an inert gas matrix (e.g., argon) at very

low temperatures. This isolation prevents the highly reactive radicals from reacting with each

other. The infrared spectrum of the trapped species is then recorded using an FTIR

spectrometer. By analyzing the absorption bands, the fundamental vibrational frequencies can

be determined. The experimental determination of absolute infrared absorption intensities for

the fundamental vibrational bands of HCO has been performed using this method.[5]

Infrared Kinetic Spectroscopy
In this method, a precursor molecule (e.g., formaldehyde or acetaldehyde) is subjected to flash

photolysis using a laser (e.g., a 308 nm XeCl excimer laser) to generate the formyl radical.
The transient absorption of the radical is then probed with an infrared laser. This technique

allows for the high-resolution measurement of the rotational-vibrational spectrum of the radical

in the gas phase, from which precise geometric and vibrational parameters can be derived.[5]

Mandatory Visualization: Computational
Benchmarking Workflow
The following diagram illustrates a typical workflow for benchmarking computational methods

against experimental data for a molecular species like the formyl radical.
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Caption: Workflow for benchmarking computational methods.
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This guide highlights the importance of selecting appropriate computational methods for

studying reactive species. While high-level methods like CCSD(T) with large basis sets can

provide very accurate results for small molecules like the formyl radical, their computational

cost can be prohibitive for larger systems. DFT methods offer a good balance between

accuracy and computational efficiency, but their performance can be functional-dependent.

Therefore, careful benchmarking against reliable experimental data is essential for validating

the chosen computational protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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